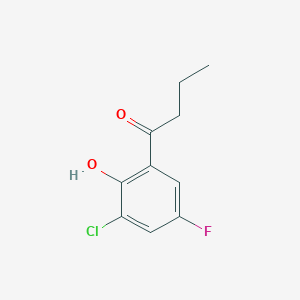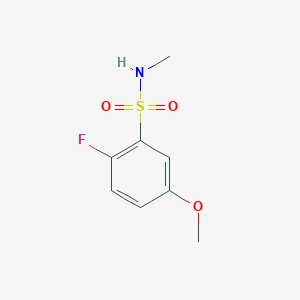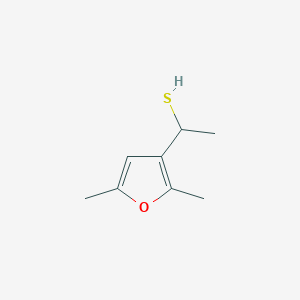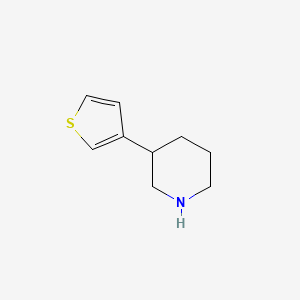
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring, which is substituted with a hydroxy group and a butanone moiety. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one typically involves the reaction of 3-chloro-5-fluoro-2-hydroxybenzaldehyde with a suitable butanone derivative under controlled conditions . The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)butan-1-one
- 1-(3-Chloro-5-fluoro-2-methoxyphenyl)butan-1-one
- 1-(3-Chloro-5-fluoro-2-aminophenyl)butan-1-one
Uniqueness
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the hydroxy group, makes it a versatile compound for various applications.
特性
分子式 |
C10H10ClFO2 |
|---|---|
分子量 |
216.63 g/mol |
IUPAC名 |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,14H,2-3H2,1H3 |
InChIキー |
LEXLOMVIBQRKLJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=C(C(=CC(=C1)F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13311283.png)


![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13311305.png)

![1-[(Propan-2-yl)amino]propan-2-one](/img/structure/B13311312.png)
![4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)



![1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13311335.png)



